(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromophenyl group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a bromobenzene derivative reacts with the pyrazole intermediate.
Formation of the hydroxyimino group: This step involves the reaction of the pyrazole intermediate with hydroxylamine or its derivatives under mild conditions to form the hydroxyimino group.
Addition of the propanenitrile group: The final step involves the reaction of the intermediate with a suitable nitrile compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxyimino and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-(4-chlorophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
- (E)-3-(3-(4-fluorophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
- (E)-3-(3-(4-methylphenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
Uniqueness
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-12-4-2-10(3-5-12)13-11(8-16-19)9-18(17-13)7-1-6-15/h2-5,8-9,19H,1,7H2/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGKOPQMJTTFU-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=NO)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=N/O)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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